N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a fused benzooxazepin core substituted with a fluorine atom at position 7 and a ketone group at position 2. The ethyl linker connects this moiety to an isoxazole-3-carboxamide group, which is further substituted with a pyridin-3-yl ring at position 3.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c21-15-3-4-17-14(8-15)11-25(19(26)12-28-17)7-6-23-20(27)16-9-18(29-24-16)13-2-1-5-22-10-13/h1-5,8-10H,6-7,11-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYQGVHYGQQXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis procedures. Key steps may include the formation of the oxazepine ring through cyclization reactions, followed by functionalization to introduce the fluorine, isoxazole, and pyridine groups. Common synthetic routes involve the use of protected intermediates and sequential deprotection and coupling reactions under controlled temperatures and pH.
Industrial Production Methods
Industrial production focuses on scaling up these methods using automated reactors and continuous flow systems. Optimizing reaction conditions to maximize yield and purity involves precise control over reaction temperatures, solvents, and the use of high-throughput screening to refine catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, altering its oxidation state.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at reactive sites such as the fluoro and isoxazole groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, dichromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typical reactions require controlled environments, often anhydrous conditions, and specific temperature ranges.
Major Products
Reactions typically yield derivatives with modified functional groups, which can be characterized by techniques such as NMR and mass spectrometry to confirm structures.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, utilized in studying reaction mechanisms and as a catalyst in various organic reactions.
Biology
In biological research, the compound may be used to probe enzyme mechanisms or as a fluorescent marker in imaging studies due to its unique structural properties.
Medicine
Medicinal chemistry research focuses on its potential as a drug candidate, especially in oncology and neurology, due to its ability to interact with specific molecular targets.
Industry
In industrial applications, it is used in the development of advanced materials and polymers, leveraging its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, or ion channels. The binding typically involves hydrogen bonding, hydrophobic interactions, and Van der Waals forces, influencing the biological activity through modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Molecular Complexity: The target compound’s benzooxazepin core is less common in drug discovery compared to the chromenone () or pyrimidine () systems. This may confer unique binding interactions, such as hydrogen bonding via the oxazepine’s nitrogen and oxygen atoms .
Physicochemical Properties :
- The target’s molecular weight (~396 g/mol) is significantly lower than Example 53’s 589.1 g/mol (), suggesting better bioavailability and permeability .
- Fluorine atoms in both the target compound and Example 53 likely enhance metabolic stability and lipophilicity, though the target’s 7-fluoro substituent may reduce steric hindrance compared to Example 53’s 3-fluorophenyl group.
The chlorobenzamide in ’s compound may exhibit higher electrophilicity, increasing reactivity but also toxicity risks.
Research Findings and Inferred Activity
Table 2: Comparative Pharmacological Insights
Key Insights:
- Synthetic Accessibility: Example 53’s low yield (28%) highlights challenges in coupling boronic acids to chromenone systems . The target compound’s synthesis may face similar hurdles, depending on the stability of the benzooxazepin intermediate.
- Therapeutic Potential: The target’s isoxazole-pyridine motif is analogous to kinase inhibitors like crizotinib, suggesting possible tyrosine kinase activity. In contrast, Example 53’s pyrazolopyrimidine core aligns with known anticancer scaffolds (e.g., JAK/STAT inhibitors) .
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Fluorinated oxazepine moiety : Known for enhancing biological activity through increased lipophilicity.
- Isoxazole ring : Associated with various pharmacological effects.
- Pyridine group : Often contributes to interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆F₁N₃O₄ |
| Molecular Weight | 373.34 g/mol |
| CAS Number | 2034529-04-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity due to its electron-withdrawing properties, while the oxazepine and isoxazole rings can interact with hydrophobic pockets in target proteins.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzoxazepine derivatives have shown cytotoxicity against solid tumors and modulated the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
Case Study:
In vitro studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. For example, a study found that certain benzoxazepine derivatives had IC50 values ranging from 10 to 50 µM against different cancer cell lines .
Anti-inflammatory Effects
Compounds analogous to N-(2-(7-fluoro-3-oxo...) have been evaluated for their anti-inflammatory properties. The inhibition of cytokine release suggests potential applications in treating inflammatory diseases. In one study, derivatives exhibited varying degrees of inhibition on TNF-induced inflammation in cellular models .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for N-(2-(7-fluoro-3-oxo...) is limited, related compounds have shown promising profiles:
- Half-life : Approximately 2.9 hours in animal models.
- Bioavailability : Reported around 79% in rat studies .
These parameters suggest that the compound may be suitable for further development in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
